molecular formula C20H32ClNO6 B4210013 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid

1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid

Cat. No.: B4210013
M. Wt: 417.9 g/mol
InChI Key: ICYFIRIZUJPVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a butyl chain, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid typically involves multiple steps, including the alkylation of aromatic rings and the formation of amine and alcohol functional groups. One common method involves the Friedel-Crafts alkylation reaction, where an alkyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-({4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]butyl}amino)-2-propanol
  • 2-chloro-4-(1,1-dimethylpropyl)phenol

Uniqueness

1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO2.C2H2O4/c1-5-18(3,4)15-8-9-17(16(19)12-15)22-11-7-6-10-20-13-14(2)21;3-1(4)2(5)6/h8-9,12,14,20-21H,5-7,10-11,13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYFIRIZUJPVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNCC(C)O)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Reactant of Route 2
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Reactant of Route 3
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Reactant of Route 4
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid
Reactant of Route 6
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butylamino]propan-2-ol;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.